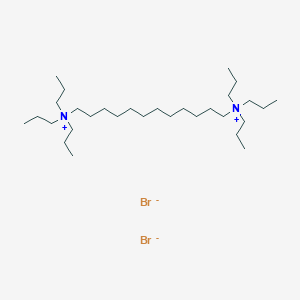![molecular formula C19H12ClNS B14320153 2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole CAS No. 102912-65-2](/img/structure/B14320153.png)
2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole is a heterocyclic compound that features a thiazole ring fused with a naphthalene ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole typically involves the reaction of 4-chlorobenzaldehyde with 2-aminonaphthalene-1-thiol under basic conditions to form the corresponding Schiff base. This intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy or amino derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Chlorophenyl)amino]naphtho[2,3-d]thiazole-4,9-dione: Known for its cytotoxic activity against certain cancer cell lines.
2,4-Disubstituted thiazoles: Exhibiting a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Uniqueness
2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its fused ring system and the presence of both aromatic and heterocyclic components make it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
102912-65-2 |
|---|---|
Molecular Formula |
C19H12ClNS |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethenyl]benzo[e][1,3]benzothiazole |
InChI |
InChI=1S/C19H12ClNS/c20-15-9-5-13(6-10-15)7-12-18-21-19-16-4-2-1-3-14(16)8-11-17(19)22-18/h1-12H |
InChI Key |
VWWMBYBEMLXPPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)C=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)


![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)





